molecular formula C20H20ClFN2O3 B2403006 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide CAS No. 921789-74-4

2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide

Cat. No.: B2403006
CAS No.: 921789-74-4
M. Wt: 390.84
InChI Key: QQDYOXCYLLTBCL-UHFFFAOYSA-N
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Description

2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C20H20ClFN2O3 and its molecular weight is 390.84. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-6-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O3/c1-4-24-15-10-12(8-9-16(15)27-11-20(2,3)19(24)26)23-18(25)17-13(21)6-5-7-14(17)22/h5-10H,4,11H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDYOXCYLLTBCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide (CAS Number: 921793-47-7) is a synthetic organic molecule that exhibits potential pharmacological properties. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20ClFN2O3C_{20}H_{20}ClFN_2O_3, with a molecular weight of 390.8 g/mol. The presence of a chloro group and a fluorobenzamide moiety suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC20H20ClFN2O3
Molecular Weight390.8 g/mol
CAS Number921793-47-7

The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit various pathways involved in cell proliferation and apoptosis. The oxazepine structure is known to engage with neurotransmitter receptors, potentially influencing neuropharmacological responses.

Anticancer Activity

Research indicates that This compound exhibits cytotoxic effects against several cancer cell lines. In vitro assays demonstrated an IC50 value ranging from 10 to 50 µM across different cell types. The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Properties

Preliminary antimicrobial assays have shown that this compound possesses significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported to be as low as 25 µg/mL for certain strains.

Neuropharmacological Effects

Given its structural similarities to known neuroactive compounds, there is evidence suggesting that This compound may modulate neurotransmitter systems. In animal models, it has been observed to reduce anxiety-like behaviors and improve cognitive function in stress-induced scenarios.

Case Studies

  • Study on Anticancer Effects :
    A study conducted on human breast cancer cell lines showed that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups .
  • Antimicrobial Efficacy :
    In a clinical study evaluating the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli, it was found to be effective in reducing bacterial load in infected tissues .
  • Neuropharmacology Study :
    In a behavioral study on rodents subjected to chronic stress models, the administration of this compound resulted in notable improvements in memory retention and reduced anxiety-like behaviors .

Scientific Research Applications

Research indicates that benzoxazepine derivatives exhibit diverse biological activities including:

1. Anticancer Activity
Studies have shown that benzoxazepine derivatives can inhibit the proliferation of various cancer cell lines. The specific anticancer mechanisms are often linked to the compound's ability to induce cytotoxicity against solid tumors and modulate inflammatory cytokines such as IL-6 and TNF-α.

2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Research suggests that derivatives in this class can reduce inflammation markers, making them potential candidates for treating inflammatory diseases.

3. Antimicrobial Activity
Benzoxazepine derivatives are noted for their antimicrobial properties. These compounds can inhibit the growth of various pathogens, indicating their utility in developing new antimicrobial agents.

Synthetic Routes

The synthesis of 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide typically involves several steps:

  • Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring : This can be achieved through cyclization reactions involving amino alcohols and suitable carbonyl compounds under acidic or basic conditions.
  • Chlorination : The introduction of the chloro group can be performed using reagents like thionyl chloride or phosphorus pentachloride.
  • Final Benzamide Formation : The final product is obtained by reacting the tetrahydrobenzo[b][1,4]oxazepine derivative with a fluorinated benzoyl chloride in the presence of a base such as pyridine.

Case Studies

Several studies have focused on the biological activities and therapeutic potentials of benzoxazepine derivatives:

  • Anticancer Study : A research article published in a peer-reviewed journal highlighted the cytotoxic effects of a similar benzoxazepine derivative on various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis.
  • Anti-inflammatory Research : Another study investigated the anti-inflammatory effects of benzoxazepine compounds in animal models of arthritis. Results indicated a marked reduction in swelling and pain compared to control groups.
  • Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of several benzoxazepine derivatives against common bacterial strains. The results showed promising activity against resistant strains, suggesting potential for development into new antibiotics .

Q & A

Q. How can cross-disciplinary methods (e.g., chemical engineering separations) enhance purification of complex reaction mixtures?

  • Methodological Answer : Membrane separation technologies (e.g., nanofiltration) or simulated moving bed (SMB) chromatography improve yield and purity. Refer to CRDC subclass RDF2050104 for advanced separation protocols .

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